molecular formula C23H28N11O8P B12788627 AZT-P(CyE)-ddA CAS No. 121135-52-2

AZT-P(CyE)-ddA

Cat. No.: B12788627
CAS No.: 121135-52-2
M. Wt: 617.5 g/mol
InChI Key: ZZOQOCAXOCFBLH-GTTJKFTRSA-N
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Description

AZT-P(CyE)-ddA is a synthetic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure and potential applications in various scientific domains. It is a derivative of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides and have been widely studied for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZT-P(CyE)-ddA involves multiple steps, starting from the preparation of the nucleoside analogs. The process typically includes the following steps:

    Nucleoside Analog Synthesis: The initial step involves the synthesis of the nucleoside analogs, which are the building blocks of this compound. This is achieved through a series of chemical reactions, including glycosylation and phosphorylation.

    Phosphorylation: The nucleoside analogs are then phosphorylated to introduce the phosphate group, which is essential for the compound’s biological activity.

    Cyclization and Esterification: The phosphorylated nucleoside analogs undergo cyclization and esterification reactions to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Advanced techniques like continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

AZT-P(CyE)-ddA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its biological activity.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms, while substitution reactions can produce a variety of derivatives with altered functional groups.

Scientific Research Applications

AZT-P(CyE)-ddA has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model system for studying nucleoside analogs and their chemical properties. It is also employed in the development of new synthetic methodologies.

    Biology: In biological research, this compound is used to investigate the mechanisms of nucleoside analogs and their interactions with biological molecules.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of viral infections and cancer. It is studied for its ability to inhibit viral replication and induce apoptosis in cancer cells.

    Industry: this compound is used in the development of new pharmaceuticals and diagnostic tools. Its unique properties make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of AZT-P(CyE)-ddA involves its interaction with specific molecular targets and pathways. The compound mimics the structure of natural nucleosides and can be incorporated into DNA or RNA during replication. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or inducing cell death in cancer cells. The molecular targets of this compound include viral polymerases and cellular enzymes involved in DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AZT-P(CyE)-ddA include other nucleoside analogs such as:

    Acyclovir: A widely used antiviral drug that targets viral DNA polymerases.

    Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV.

    Didanosine (ddI): A nucleoside analog used in combination therapy for HIV.

Uniqueness

This compound is unique due to its specific structure, which combines features of multiple nucleoside analogs This unique structure allows it to interact with a broader range of molecular targets and exhibit distinct biological activities

Properties

CAS No.

121135-52-2

Molecular Formula

C23H28N11O8P

Molecular Weight

617.5 g/mol

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-cyanoethyl phosphate

InChI

InChI=1S/C23H28N11O8P/c1-13-8-33(23(36)30-22(13)35)18-7-15(31-32-26)16(42-18)10-40-43(37,38-6-2-5-24)39-9-14-3-4-17(41-14)34-12-29-19-20(25)27-11-28-21(19)34/h8,11-12,14-18H,2-4,6-7,9-10H2,1H3,(H2,25,27,28)(H,30,35,36)/t14-,15-,16+,17+,18+,43?/m0/s1

InChI Key

ZZOQOCAXOCFBLH-GTTJKFTRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OCCC#N)OC[C@@H]3CC[C@@H](O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCCC#N)OCC3CCC(O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-]

Origin of Product

United States

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